molecular formula C16H11BrN4O B3479914 1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

Cat. No.: B3479914
M. Wt: 355.19 g/mol
InChI Key: BGYVFRZYPQHDDP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is a complex organic compound that features a bromophenyl group and a triazolobenzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzimidazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a brominated phenyl derivative and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the bromophenyl group with the triazolobenzimidazole core under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom, forming new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone: This compound features a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.

    1-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.

    1-(4-Methylphenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone: The methyl group can affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O/c17-12-7-5-11(6-8-12)15(22)9-20-13-3-1-2-4-14(13)21-16(20)18-10-19-21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVFRZYPQHDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=NC=NN23)CC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

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